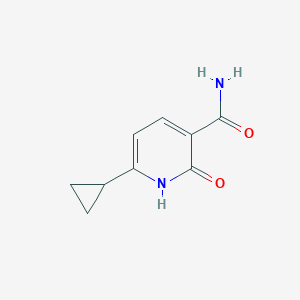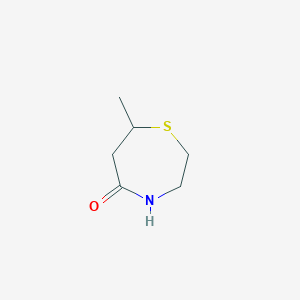
7-Methyl-1,4-thiazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Methyl-1,4-thiazepan-5-one” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 145.23 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11NOS/c1-5-4-6(8)7-2-3-9-5/h5H,2-4H2,1H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 145.23 . The InChI code provides additional information about its molecular structure .
Scientific Research Applications
Synthesis and Bioactivity
One area of research has focused on the synthesis and antifungal properties of sulfone derivatives containing thiadiazole moieties, which have shown moderate to good antifungal activity. Specifically, compounds were found to inhibit fungal pathogens in plants by acting as chitinase inhibitors, highlighting their potential application in controlling fungal pathogens (Xu et al., 2011).
Another significant application is found in the development of 1,5-benzothiazepines and 1,5-benzodiazepines, which have demonstrated cardiac and psychotherapeutic activities. This includes the successful introduction of specific compounds for the treatment of angina pectoris, hypertension, arrhythmias, and other cardiac disorders, underscoring the therapeutic potential of these compounds (Bariwal et al., 2008).
The synthetic methodology for these compounds has been explored, with eco-friendly syntheses being developed for 1,5-benzothiazepines and 1,5-benzodiazepines derivatives under mild conditions. This approach uses N-methylimidazolium nitrate as a catalyst, presenting an environmentally friendly synthetic method (Loghmani-Khouzani et al., 2014).
Pharmacological Profile
The 1,4-thiazepanones and 1,4-thiazepanes have been synthesized and characterized as new BET bromodomain ligands, providing a foundation for developing novel therapeutic agents. This includes one-pot synthesis methods that offer a diversified approach for creating these compounds, facilitating the development of screening libraries for potential drug discovery (Pandey et al., 2020).
Moreover, substituted 1,3,4-thiadiazoles have been synthesized and evaluated for their pharmacological activities, including anticonvulsant properties. This demonstrates the potential of these compounds in developing new therapeutic agents for treating convulsive disorders (Stillings et al., 1986).
Safety and Hazards
The safety data sheet for a similar compound, “1,4-Thiazepan-5-one”, indicates that it is toxic if swallowed and harmful to aquatic life with long-lasting effects . It’s important to handle “7-Methyl-1,4-thiazepan-5-one” with care, using appropriate personal protective equipment and following good laboratory practices.
Properties
IUPAC Name |
7-methyl-1,4-thiazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-5-4-6(8)7-2-3-9-5/h5H,2-4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGYLZPLOKOCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCCS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2835699.png)
![3-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2835701.png)
![Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2835702.png)
![1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2835703.png)
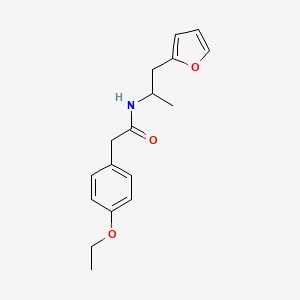
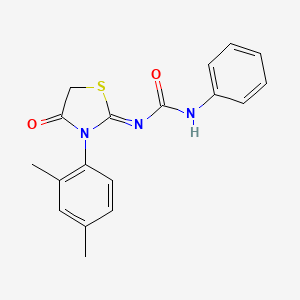
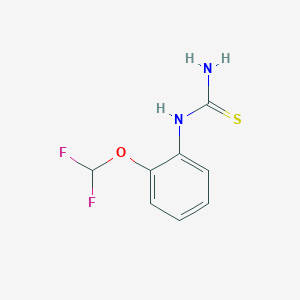
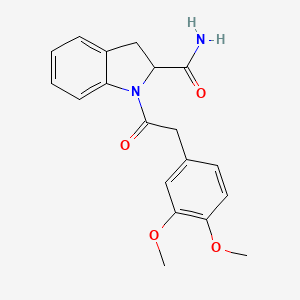
![2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2835711.png)
![2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride](/img/structure/B2835712.png)

![methyl 6-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2835716.png)
